molecular formula C7H7N5 B1399781 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine CAS No. 1250282-04-2

1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B1399781
CAS No.: 1250282-04-2
M. Wt: 161.16 g/mol
InChI Key: WFOLSHXLQIAOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of nitrogen atoms in its structure contributes to its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-aminopyridine with hydrazine derivatives can lead to the formation of the triazole ring. This reaction typically requires a catalyst and is carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine involves its interaction with biological targets, such as enzymes and receptors. The nitrogen atoms in the triazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is unique due to the combination of pyridine and triazole rings in its structure, which enhances its ability to interact with a wide range of biological targets. This dual functionality makes it a versatile compound in drug discovery and materials science .

Properties

IUPAC Name

2-pyridin-4-yl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-1-3-9-4-2-6/h1-5H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOLSHXLQIAOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.